2-[(Octan-2-yl)amino]propane-1,3-diol
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Overview
Description
2-[(Octan-2-yl)amino]propane-1,3-diol is an organic compound with the molecular formula C11H25NO2 It is a derivative of 2-amino-1,3-propane diol, where one of the hydrogen atoms on the amino group is replaced by an octan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Octan-2-yl)amino]propane-1,3-diol typically involves the reaction of 2-amino-1,3-propane diol with an appropriate octan-2-yl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 2-amino-1,3-propane diol attacks the carbon atom of the octan-2-yl halide, displacing the halide ion and forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(Octan-2-yl)amino]propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Scientific Research Applications
2-[(Octan-2-yl)amino]propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including cyclic carbonate monomers.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its therapeutic potential, including its use in the treatment of certain diseases.
Industry: Utilized in the production of biodegradable polymers and environmentally friendly materials.
Mechanism of Action
The mechanism of action of 2-[(Octan-2-yl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-propane diol: The parent compound, which lacks the octan-2-yl group.
2-Amino-2-(hydroxymethyl)propane-1,3-diol: A similar compound with a hydroxymethyl group instead of the octan-2-yl group.
Uniqueness
2-[(Octan-2-yl)amino]propane-1,3-diol is unique due to the presence of the octan-2-yl group, which imparts distinct chemical and physical properties. This modification can influence the compound’s solubility, reactivity, and interactions with biological molecules, making it suitable for specific applications that other similar compounds may not be able to fulfill .
Properties
Molecular Formula |
C11H25NO2 |
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Molecular Weight |
203.32 g/mol |
IUPAC Name |
2-(octan-2-ylamino)propane-1,3-diol |
InChI |
InChI=1S/C11H25NO2/c1-3-4-5-6-7-10(2)12-11(8-13)9-14/h10-14H,3-9H2,1-2H3 |
InChI Key |
ZOIFJGYUGCMYEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NC(CO)CO |
Origin of Product |
United States |
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